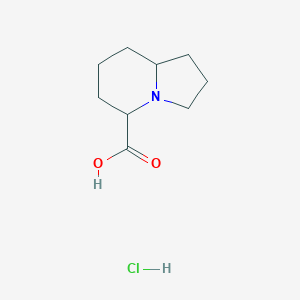

Octahydroindolizine-5-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-1-3-7-4-2-6-10(7)8;/h7-8H,1-6H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPSIMMJIXHVAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCN2C(C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydroindolizine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the indolizine ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of octahydroindolizine-5-carboxylic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Octahydroindolizine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Octahydroindolizine-5-carboxylic acid hydrochloride is a chemical compound with a variety of applications in scientific research, particularly in the fields of pharmaceutical development and chemical synthesis . This compound, related to amino carboxylic acids, is valuable for its unique structural properties and reactivity .

Chemical Properties and Structure

Octahydroindolizine-5-carboxylic acid hydrochloride has the molecular formula . The compound features a saturated bicyclic structure with a carboxyl group, enhancing its reactivity compared to similar compounds. The presence of a carboxylate group contributes to its potential biological activity, making it useful in synthesizing bioactive compounds for drug development.

Applications

- Pharmaceutical Development Octahydroindolizine-5-carboxylic acid hydrochloride is used as an intermediate in synthesizing bioactive compounds for drug development. Compounds related to it have shown various biological activities, suggesting its potential in influencing enzyme activity and signaling pathways.

- Chemical Research As a versatile small molecule scaffold, octahydroindolizine-5-carboxylic acid hydrochloride is employed in chemical research . Its unique combination of a saturated bicyclic structure and a carboxylate group allows for diverse synthetic applications.

- Production of Amino Carboxylic Acids Octahydroindolizine-5-carboxylic acid hydrochloride is relevant to methods for producing amino acids, which are crucial in polymer chemistry and as synthetic structural elements for pharmaceutical products .

- Carboxylic Acid Isosteres Carboxylic acid isosteres are used in medicinal chemistry to modify the properties of carboxylic acids, potentially improving compound half-life and reducing adverse side effects . Octahydroindolizine-5-carboxylic acid hydrochloride can be employed in analog design to explore the effects of diversification of structure and physicochemical properties .

Carboxylic acids and their derivatives are integral to numerous applications across various industries :

- Disinfectants : Formic acid, the simplest carboxylic acid, is used as a disinfectant .

- Textile Treatment : Formic acid is also employed in textile treatment .

- Production of Plastics and Esters : Acetic acid is extensively used in the production of cellulose plastics and esters .

- Pharmaceuticals : Aspirin, an ester of salicylic acid, is prepared from acetic acid .

- Manufacture of Soaps and Cosmetics : Palmitic and stearic acids are important in the manufacture of soaps, cosmetics, pharmaceuticals, candles, and protective coatings .

- Rubber Manufacture : Stearic acid is also used in rubber manufacturing .

- Production of Polymers : Acrylic acid is employed as an ester in the production of polymers known as acrylates, while methacrylic acid serves as an ester and is polymerized to form Lucite .

- Detergents and Textiles : Oleic acid is used in the manufacture of soaps, detergents, and textiles .

Mechanism of Action

The mechanism of action of octahydroindolizine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Bicyclic Systems

Octahydroindolizine vs. Hexahydro-isoindole Derivatives

- Octahydroindolizine-5-carboxylic Acid Hydrochloride : Features a fully saturated indolizine core, reducing aromaticity and increasing hydrophobicity. The carboxylic acid at position 5 enables hydrogen bonding and ionic interactions.

- (4R,4aR,7aS*)-5-Oxo-6-phenyl-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic Acid (): Contains a partially unsaturated isoindole ring fused with a furan moiety. Carboxylic acid at position 4 participates in O–H···O hydrogen bonds, forming chain-like crystal structures .

Substituent Effects on Reactivity and Bioactivity

Carboxylic Acid Positioning and Derivatives

Hydrochloride Salts: Solubility and Stability

Hydrochloride salts are common in pharmaceuticals to improve solubility. Examples from evidence include:

- Memantine Hydrochloride (): Used in Alzheimer’s disease; the hydrochloride form enhances bioavailability.

- Chlorphenoxamine Hydrochloride (): Antihistamine with improved stability due to ionic interactions .

Octahydroindolizine-5-carboxylic Acid Hydrochloride likely shares these advantages, though its saturated core may reduce degradation susceptibility compared to aromatic analogs.

Cyclization Strategies

- Hexahydro-isoindole Derivative (): Synthesized via [3-(2-furyl)-2-propenyl]phenylamine and maleic anhydride, forming a six-membered ring with a carboxylic acid .

- Indole Derivatives ():

Key Insight : The absence of aromatic substituents in octahydroindolizine may simplify regiochemical challenges compared to indole syntheses.

Analytical and Stability Profiling

Chromatographic Methods

- HPLC for Hydrochlorides (): Used to resolve mixtures (e.g., berberine hydrochloride in ) and assess stability .

- Stability-Indicating Assays (): Critical for quantifying degradation products in hydrochloride salts under stress conditions .

Application to Octahydroindolizine : RP-HPLC or spectrophotometry (as in ) could monitor its stability and purity.

Research Findings and Pharmacological Implications

While direct data on octahydroindolizine-5-carboxylic acid hydrochloride is absent, structural analogs suggest:

- Enhanced Blood-Brain Barrier Penetration : Saturated cores (e.g., memantine) improve CNS targeting .

- Antioxidant Potential: Carboxylic acid and hydrogen bonding may mimic gallic acid or ellagic acid () in radical scavenging .

- Antimicrobial Activity : Thiazole-indole hybrids () show promise against resistant pathogens, suggesting avenues for modification .

Data Table: Comparative Analysis

Biological Activity

Octahydroindolizine-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This bicyclic compound, characterized by its unique structure, has been studied for various therapeutic applications, including its effects on metabolic pathways and interactions with biological macromolecules. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅ClN₁O₂

- Molecular Weight : Approximately 183.24 g/mol

- Structure : The compound features a bicyclic structure with a carboxyl group, enhancing its reactivity and potential biological interactions.

Antitumor Activity

Research has indicated that octahydroindolizine derivatives exhibit notable antitumor properties. A study demonstrated that compounds related to octahydroindolizine showed significant cytotoxicity against various cancer cell lines, including lung adenocarcinoma (A549). The mechanism of action appears to involve the inhibition of key metabolic enzymes and pathways involved in tumor growth and proliferation .

Enzyme Inhibition

Octahydroindolizine-5-carboxylic acid hydrochloride has been investigated for its ability to inhibit specific enzymes. For instance, it has shown potential as an inhibitor of xanthine oxidase, an enzyme linked to oxidative stress and various diseases. The compound's structural characteristics allow it to interact effectively with the active site of the enzyme, potentially leading to therapeutic applications in managing conditions like gout and hyperuricemia .

Antimicrobial Properties

In addition to its antitumor activity, octahydroindolizine derivatives have demonstrated antimicrobial effects. Studies indicate that these compounds can inhibit the growth of certain bacterial strains, suggesting their potential as antimicrobial agents. The exact mechanism remains under investigation, but it is hypothesized that their interaction with bacterial enzymes may play a crucial role .

Case Studies

-

Cytotoxicity Assay :

- Objective : To evaluate the cytotoxic effects of octahydroindolizine-5-carboxylic acid hydrochloride on A549 cells.

- Method : MTT assay was utilized to assess cell viability post-treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 50 µM, indicating strong cytotoxicity.

-

Enzyme Inhibition Study :

- Objective : To determine the inhibitory effect on xanthine oxidase.

- Method : Enzyme activity was measured using spectrophotometric methods.

- Results : The compound exhibited an IC50 value comparable to standard inhibitors, suggesting promising therapeutic potential in managing oxidative stress-related conditions.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Octahydroindolizine | C₉H₁₅N | Antitumor activity |

| Methyl Octahydroindolizine-5-carboxylate | C₁₀H₁₅N O₂ | Moderate xanthine oxidase inhibition |

| 2-Methyl-octahydroindolizine-6-carboxylic acid hydrochloride | C₉H₁₅ClN O₂ | Antimicrobial properties |

The comparative analysis highlights that while octahydroindolizine itself exhibits significant biological activity, derivatives such as methyl octahydroindolizine-5-carboxylate also show promise in enzyme inhibition and antimicrobial effects .

Q & A

Q. What are the standard synthetic routes for Octahydroindolizine-5-carboxylic acid hydrochloride, and how can purity be ensured?

The synthesis typically involves cyclization of phenylhydrazine derivatives with aldehydes/ketones, followed by carboxylation at the 5-position and conversion to the hydrochloride salt. Key steps include:

- Cyclization : Temperature-controlled reactions (e.g., 60–80°C) in solvents like ethanol or dichloromethane .

- Carboxylation : Use of CO₂ or carboxylating agents under basic conditions .

- Purification : Recrystallization from ethanol/water mixtures or chromatography to achieve >95% purity. Characterization via NMR (¹H/¹³C), mass spectrometry, and elemental analysis is critical for verifying identity .

Q. What analytical techniques are essential for characterizing this compound?

- Structural Confirmation : X-ray crystallography reveals stereochemistry and intermolecular interactions .

- Functional Group Analysis : FT-IR for carboxylic acid (-COOH) and amine (-NH) groups.

- Purity Assessment : HPLC with UV detection (λ ~254 nm) and melting point determination .

Q. How should experimental data be documented to ensure reproducibility?

- Report reaction conditions (solvent, temperature, time) and molar ratios of reagents.

- Include spectral data (NMR shifts, IR peaks) and chromatograms in supplementary materials .

- Reference known protocols for analogous indolizine derivatives to validate methods .

Advanced Research Questions

Q. How can reaction yields be optimized while controlling stereochemical outcomes?

- Design of Experiments (DoE) : Use factorial design to test variables like temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design can identify interactions between parameters .

- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may direct ring closure stereochemistry. Monitor via chiral HPLC .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities.

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

- Crystallography : Resolve ambiguous NOE signals by determining crystal packing .

Q. How can this compound be applied in receptor interaction studies?

- In Vitro Assays : Use radiolabeled derivatives to measure binding affinity (e.g., Kd) for nicotinic α7 receptors.

- Metabolic Stability : Assess pharmacokinetics (e.g., plasma half-life) using LC-MS/MS in hepatocyte models .

- Structure-Activity Relationships (SAR) : Modify the carboxylic acid group to esters or amides and test biological activity shifts .

Methodological Considerations

Q. What are the stability considerations for long-term storage?

- Store at -20°C in airtight, light-resistant containers under nitrogen.

- Avoid exposure to strong oxidizers (e.g., HNO₃, H₂O₂) to prevent decomposition .

Q. How should researchers handle discrepancies between computational predictions and experimental results?

- Re-evaluate Force Fields : Ensure molecular dynamics simulations use parameters calibrated for heterocyclic amines.

- Experimental Replication : Repeat syntheses under inert atmospheres to rule out oxidation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.